molecular formula C20H18N4O3S B2693254 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903185-62-6

2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2693254
CAS No.: 903185-62-6
M. Wt: 394.45
InChI Key: IIBFMYSMZWTAGP-UHFFFAOYSA-N
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Description

Historical Development and Scientific Context

The design of hybrid molecules combining oxazole and piperazine moieties emerged from the need to enhance pharmacokinetic properties and target specificity in drug candidates. Oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, has long been recognized for its role in natural products and synthetic pharmaceuticals, contributing to antimicrobial, anticancer, and anti-inflammatory activities. Piperazine, a six-membered ring with two nitrogen atoms, gained prominence as a pharmacophore due to its ability to improve solubility, bioavailability, and receptor binding affinity.

The convergence of these scaffolds began in the early 2000s, driven by advances in combinatorial chemistry and structure-based drug design. For instance, studies on piperazine–chalcone hybrids demonstrated enhanced anticancer activity through vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, while oxadiazole-piperazine conjugates showed promise in Alzheimer’s disease (AD) by targeting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). These innovations underscored the potential of hybrid architectures to address multifactorial diseases.

Significance in Modern Drug Discovery Paradigms

Oxazole-piperazine hybrids exemplify the shift toward multitargeted ligands in drug discovery. Their structural versatility allows simultaneous modulation of disparate biological pathways, a critical advantage in treating diseases like cancer and neurodegenerative disorders. For example, piperazine-oxadiazole derivatives exhibited dual inhibitory activity against aromatase and epidermal growth factor receptor (EGFR) in breast cancer models, with compound 4b achieving an IC~50~ of 2.103 ± 0.088 μM against MCF7 cells. Similarly, pyridyl-substituted piperazine-oxadiazole conjugates demonstrated nanomolar inhibition of AChE (IC~50~ = 0.103 ± 0.0172 μM) and BACE-1 (IC~50~ = 1.342 ± 0.078 μM) in AD models.

The incorporation of thiophene-2-carbonyl and methoxyphenyl groups in the subject compound suggests tailored interactions with hydrophobic enzyme pockets and electron-rich biological targets. Such modifications align with trends in optimizing lead compounds for blood-brain barrier permeability and metabolic stability.

Current Research Landscape and Literature Review

Recent studies highlight the diversification of oxazole-piperazine hybrids into therapeutic areas beyond oncology and neurology. Antimicrobial applications are exemplified by 1,3,4-oxadiazole derivatives exhibiting broad-spectrum activity against Staphylococcus aureus (MIC = 10.8–111.3 μM) and Candida albicans (MIC = 0.78 μg/mL). Anti-inflammatory properties have also been reported, with COX-2 inhibitors showing IC~50~ values as low as 0.04 μM and reduced ulcerogenic potential compared to celecoxib.

In cancer research, structural analogs featuring 1,3,4-oxadiazole moieties demonstrated potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC~50~ values of 2.03 μM for A549 cells. These findings suggest that the subject compound’s oxazole core and piperazine-linked thiophene group could similarly interfere with oncogenic signaling pathways, such as tyrosine kinase or topoisomerase inhibition.

Multidisciplinary Applications in Pharmaceutical Sciences

The multidisciplinary utility of oxazole-piperazine hybrids spans drug design, chemical biology, and materials science. In drug design, molecular docking studies have elucidated key interactions, such as hydrogen bonding with AChE’s peripheral anionic site and π-π stacking with aromatase’s heme group. These insights guide the rational optimization of hybrid compounds for enhanced target engagement.

Chemical biology applications include the use of fluorescently labeled hybrids to probe enzyme dynamics in real time. For instance, thioflavin T assays revealed anti-amyloid-β aggregation activity in oxadiazole-piperazine conjugates, providing tools to study AD progression. In materials science, the rigid oxazole scaffold has been explored in polymer synthesis for controlled drug delivery systems.

The subject compound’s nitrile group (-CN) further expands its applicability, serving as a synthetic handle for click chemistry or as a hydrogen bond acceptor in crystal engineering. Such multifunctionality positions oxazole-piperazine hybrids at the forefront of innovation in pharmaceutical sciences.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFMYSMZWTAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 4-methoxyphenyl and thiophene-2-carbonyl derivatives These intermediates are then subjected to cyclization reactions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Research Findings and Data Tables

Predicted Physicochemical Properties
Property Target Compound 4-Fluorobenzoyl Analogue ()
Molecular Weight (g/mol) ~422 ~438
LogP (Estimated) 3.2 3.8
Hydrogen Bond Acceptors 7 7
Rotatable Bonds 6 6

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS No. 903185-62-6) is a complex organic molecule that features a combination of an oxazole ring, a piperazine moiety, and a thiophene group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N4O3S\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Functional Groups

  • Oxazole Ring : Known for its role in various biological activities.
  • Piperazine Moiety : Often associated with psychoactive and antimicrobial properties.
  • Thiophene Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies on related oxazole compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized below:

CompoundMIC (µg/ml)Target Organism
Compound 111.6Candida albicans
Compound 120.8Candida tropicalis
Ampicillin3.2E. coli

These findings suggest that the compound's structural features may confer similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

Several studies have reported that oxazole derivatives possess anticancer properties. For example, certain oxazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved remain an area of active research.

The mechanism of action for 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile likely involves interaction with specific enzymes or receptors within target cells. Preliminary studies suggest that the compound may modulate the activity of key signaling pathways associated with cell growth and survival.

Synthesis and Biological Evaluation

In a study conducted by Singh et al., various substituted oxazoles were synthesized and evaluated for their antimicrobial potential. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxazole structure could enhance biological efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other thiophene-containing compounds to evaluate their biological activities. The results indicated that the unique combination of functional groups in 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile may provide distinct advantages in terms of selectivity and potency against specific biological targets .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and acylation. Key steps include:

  • Step 1 : Formation of the oxazole core via cyclization of precursors like nitriles and amides under acidic conditions.
  • Step 2 : Piperazine functionalization using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling of the methoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Optimization : Reaction temperature (60–100°C), solvent choice (DCM or DMF), and catalyst selection (e.g., Pd catalysts for coupling) are critical. Microwave-assisted synthesis may enhance efficiency .

Basic: How is the structural identity and purity confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and piperazine substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 382.41 for C19H15FN4O2S analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required for biological testing .

Advanced: How can reaction yields be improved without compromising stereochemical integrity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency in Suzuki reactions .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .

Advanced: How to resolve contradictory biological activity data (e.g., anticancer vs. antimicrobial potency)?

  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR) to distinguish anticancer mechanisms from broad-spectrum antimicrobial effects .
  • Structural Analog Comparison : Compare activity profiles of derivatives with modified thiophene or methoxyphenyl groups to identify critical pharmacophores .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Functional Group Replacement : Substitute the thiophene-carbonyl group with furan or pyridine analogs to evaluate electronic effects on target binding .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with biological targets like serotonin receptors or microbial enzymes .
  • Proteomics Profiling : Identify off-target effects via affinity chromatography coupled with LC-MS/MS .

Advanced: What analytical challenges arise during characterization, and how are they addressed?

  • Solubility Issues : Poor aqueous solubility complicates NMR; use deuterated DMSO or co-solvents (e.g., CDCl3:DMSO-d6 mixtures) .
  • Overlapping Signals : 2D NMR (e.g., COSY, HSQC) resolves complex proton environments in the piperazine-thiophene moiety .
  • Degradation Products : Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation pathways, guiding storage conditions .

Advanced: How to design derivatives with improved pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP values >4, enhancing bioavailability .
  • Prodrug Strategies : Mask the carbonitrile group as a phosphate ester to improve membrane permeability .
  • CYP450 Inhibition Screening : Prioritize derivatives with low CYP3A4/2D6 inhibition to avoid drug-drug interactions .

Advanced: What methodologies validate target engagement in cellular models?

  • Fluorescence Polarization : Label the compound with FITC to measure binding affinity to purified target proteins .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .
  • Thermal Shift Assays : Monitor protein melting temperature shifts to infer direct binding .

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